isopropryl mercuric bromide
Description
Properties
CAS No. |
18819-83-5 |
|---|---|
Molecular Formula |
C3H7BrHg |
Synonyms |
isopropryl mercuric bromide |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity and Transformations
Carbon-Mercury Bond Cleavage Mechanisms
The carbon-mercury (C-Hg) bond, while relatively stable, is susceptible to cleavage through several distinct mechanistic pathways, including electrophilic, radical, and protonolysis routes.
Electrophilic Cleavage Pathways (SE2 Mechanisms)
The most characteristic reaction of organomercury compounds is electrophilic substitution. The bimolecular electrophilic substitution (SE2) mechanism is a primary pathway for the cleavage of the C-Hg bond in substrates like isopropyl mercuric bromide. dalalinstitute.com This mechanism is analogous to the well-known SN2 reaction, but involves an attack by an electrophile rather than a nucleophile. dalalinstitute.comdalalinstitute.com The reaction rate is dependent on the concentration of both the organomercurial substrate and the attacking electrophile. dalalinstitute.com
An important feature of the SE2 mechanism is its stereochemistry. The attacking electrophile can approach from the same side as the leaving mercury group (front-side attack) or from the opposite side (back-side attack). dalalinstitute.comyoutube.com
SE2-front: This pathway results in retention of the stereochemical configuration at the carbon center. 182.160.97
SE2-back: This pathway leads to an inversion of configuration, similar to the SN2 mechanism. youtube.com
For many organomercurials, the SE2-front mechanism is favored. Evidence for this preference comes from studies on sterically hindered systems. For instance, neopentyl substrates, which are notoriously slow to react via SN2 mechanisms due to steric hindrance preventing backside attack, undergo electrophilic substitution at rates only slightly slower than less hindered alkyl groups. 182.160.97 This suggests that a front-side attack, which avoids such steric clash, is the operative pathway. 182.160.97 In this mechanism, the electrophile attacks the carbon atom from the front, using its vacant orbital, which causes minimal repulsion with the leaving group. dalalinstitute.com
| Feature | Description | Stereochemical Outcome |
|---|---|---|
| Kinetics | Second-order; rate = k[R-HgX][E+] | N/A |
| Attacking Species | An electrophile (E+) that is stronger than the leaving mercuric group. dalalinstitute.com | N/A |
| SE2-front Pathway | The electrophile attacks from the same face as the C-Hg bond. | Retention of configuration |
| SE2-back Pathway | The electrophile attacks from the face opposite to the C-Hg bond. | Inversion of configuration |
Radical Pathways and Single-Electron Transfer Processes
Organomercury compounds are effective precursors for generating carbon-centered radicals. libretexts.org The relatively weak C-Hg bond can undergo homolytic cleavage under specific conditions, such as photolysis or through chemical reduction. libretexts.orgwikipedia.org A common method for generating alkyl radicals from alkylmercuric halides involves reaction with metal hydrides, such as sodium borohydride (NaBH4). libretexts.orgharvard.edu
The mechanism is believed to proceed through the initial formation of an unstable organomercury hydride (R-Hg-H), which then rapidly undergoes homolytic cleavage to produce a free alkyl radical (R•) and a mercury-hydrogen radical (•HgH). harvard.eduscispace.com
R-Hg-Br + [H⁻] → R-Hg-H + Br⁻ R-Hg-H → R• + •HgH
Studies involving the reaction of various alkylmercuric bromides with sodium borohydride in the presence of molecular oxygen have yielded products consistent with the intermediacy of free, non-caged alkyl radicals. harvard.eduscispace.com For example, these reactions produce alcohols and borate esters in good yields, which supports a mechanism where the intermediate alkyl radical is trapped by oxygen. harvard.edu
| Precursor | Conditions | Intermediate | Observed Products | Reference |
|---|---|---|---|---|
| Neophylmercuric bromide | NaBH4, O2, DMF | Neophyl radical | Neophyl alcohol | harvard.edu |
| endo-Norbornyl-2-mercuric bromide | NaBH4, O2, DMF | endo-Norbornyl radical | endo-Norbornyl alcohol | harvard.edu |
| exo-Norbornyl-2-mercuric bromide | NaBH4, O2, DMF | exo-Norbornyl radical | exo-Norbornyl alcohol | harvard.edu |
These radical-generating reactions are foundational to various synthetic transformations where open-shell intermediates are required. researchgate.net
Protonolysis Mechanisms
Protonolysis is a specific type of electrophilic cleavage where the attacking electrophile is a proton (H+), typically from a strong acid. This reaction results in the cleavage of the carbon-mercury bond to form a hydrocarbon and a mercury salt. For isopropyl mercuric bromide, the reaction yields propane and mercuric bromide.
(CH₃)₂CH-Hg-Br + H⁺ → CH₃-CH₂-CH₃ + HgBr⁺
This process is mechanistically a subset of the SE2 pathway, often proceeding with retention of configuration at the carbon center. The reaction underscores the susceptibility of the C-Hg bond to acidic conditions and represents a fundamental transformation of organomercurials.
Ligand Exchange and Transmetallation Dynamics
Beyond C-Hg bond cleavage, the reactivity of isopropyl mercuric bromide is also defined by dynamic processes occurring at the mercury center, including the exchange of the halide ligand and the transfer of the entire isopropyl group to a different metal.
Kinetics and Thermodynamics of Halide Exchange
The bromide ligand in isopropyl mercuric bromide can be exchanged with other halides (e.g., chloride, iodide) when treated with appropriate halide salts. These ligand exchange reactions are crucial for modifying the reactivity of the organomercurial. The study of these dynamics provides insight into the coordination chemistry of mercury(II).
The kinetics of such exchange processes can be monitored by spectroscopic techniques to determine rate constants and activation parameters. nih.gov These parameters, in turn, help elucidate the reaction mechanism, which can be either associative (where the incoming ligand binds first to form a higher-coordinate intermediate) or dissociative (where the original ligand leaves first to form a lower-coordinate intermediate). The choice of solvent can significantly influence both the kinetics and thermodynamics of the exchange by affecting the solubility of salts and the stabilization of intermediates.
| Parameter | Value | Significance |
|---|---|---|
| Rate Constant, k (at 298 K) | 1.5 x 10-2 M-1s-1 | Indicates the speed of the exchange reaction under specified conditions. |
| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required for the exchange to occur; provides insight into the transition state. |
| Enthalpy of Reaction (ΔH) | -10 kJ/mol | Indicates the reaction is slightly exothermic, favoring the iodide product. |
| Entropy of Reaction (ΔS) | +5 J/mol·K | A small positive value suggests a minor increase in disorder, possibly consistent with an associative mechanism involving solvent reorganization. |
Mechanistic Aspects of Alkyl Group Transfer to Other Metals
Transmetallation is a process where an organic group is transferred from one metal to another. libretexts.org Organomercurials are versatile reagents in such reactions due to the predictable reactivity of the C-Hg bond. wikipedia.org The isopropyl group can be transferred from mercury to other metals, such as palladium, aluminum, or lithium, by reacting isopropyl mercuric bromide with appropriate organometallic or metallic reagents. wikipedia.org
2 (CH₃)₂CH-Hg-Br + 2 Li → [(CH₃)₂CH]₂Hg + 2 LiBr + Hg
The mechanism of these transfers often resembles an SE2 pathway, where the more electropositive metal center acts as the electrophile attacking the carbon atom. The driving force for the reaction is typically the formation of a more stable organometallic species or the precipitation of a mercury salt. Stereochemical studies of similar alkyl transfers have shown that the reaction often proceeds with inversion of configuration, consistent with an SN2-like attack on the carbon atom or a single-electron transfer (SET) mechanism under certain conditions. ilpi.com This process is fundamental to many cross-coupling reactions where an organomercurial serves as the nucleophilic partner.
Intramolecular Rearrangements and Cyclization Reactions
While intramolecular rearrangements in simple saturated alkylmercuric halides like isopropyl mercuric bromide are not commonly reported, the broader class of organomercury compounds, particularly those with unsaturated alkyl chains, readily participates in mercury(II)-mediated cyclization reactions. These reactions provide insight into the potential pathways that might be accessible under specific conditions.
The general mechanism for such cyclizations involves the initial reaction of an alkene or alkyne moiety with a Hg(II) salt, leading to the formation of a mercurinium ion intermediate. nih.govbeilstein-journals.org This is followed by the intramolecular attack of a nucleophile, resulting in a cyclized organomercury compound. nih.govbeilstein-journals.org Although isopropyl mercuric bromide itself lacks the unsaturated functionality necessary for this type of transformation, analogous reactions in unsaturated systems demonstrate the electrophilic nature of the mercury center and its ability to activate double and triple bonds towards intramolecular nucleophilic attack.
For instance, the cyclization of unsaturated alcohols, ethers, and amides can be effectively promoted by mercury(II) salts. nih.govbeilstein-journals.org These reactions often proceed with high stereoselectivity and can be used to construct complex heterocyclic and carbocyclic frameworks. The table below summarizes representative examples of mercury(II)-mediated cyclization reactions of unsaturated substrates, which serve as models for understanding the fundamental steps that would be involved in any potential intramolecular reaction of a functionalized isopropyl mercuric bromide derivative.
| Substrate Type | Mercury(II) Salt | Nucleophile | Product Type |
|---|---|---|---|
| Unsaturated Alcohol | Hg(OAc)₂ | Hydroxyl Group | Cyclic Ether |
| Unsaturated Amine | Hg(TFA)₂ | Amine Group | Nitrogen Heterocycle |
| Unsaturated Carboxylic Acid | Hg(NO₃)₂ | Carboxylate Group | Lactone |
| Acetylenic Silyl Enol Ether | HgCl₂ | Enol Ether | Carbocycle |
Reactivity with Specific Reagents and Substrates
The carbon-mercury bond in isopropyl mercuric bromide is polar covalent, with carbon being the more electronegative atom. This polarity dictates the compound's reactivity towards both nucleophilic and electrophilic species.
The carbon atom attached to mercury in isopropyl mercuric bromide is susceptible to attack by nucleophiles. However, the direct nucleophilic displacement of the mercuric bromide group is not a common reaction pathway under standard SN1 or SN2 conditions due to the stability of the C-Hg bond compared to, for example, a C-Br bond in an alkyl halide. libretexts.orglibretexts.orgmasterorganicchemistry.comfiveable.meyoutube.com
Instead, reactions with nucleophiles often proceed via radical mechanisms, especially in the presence of reducing agents like sodium borohydride. For instance, the reduction of alkylmercuric halides can generate alkyl radicals, which can then be trapped by nucleophiles or undergo other radical-mediated transformations. harvard.edu
The reactivity of isopropyl mercuric bromide with various nucleophiles is summarized in the table below, highlighting the typical conditions and resulting transformations.
| Nucleophile | Reaction Conditions | Primary Product Type |
|---|---|---|
| Hydroxide (OH⁻) | Often requires co-reagents or photostimulation | Isopropyl alcohol (via radical pathways) |
| Alkoxides (RO⁻) | Typically requires radical initiation | Isopropyl ether (via radical pathways) |
| Amines (RNH₂) | Generally unreactive under standard substitution conditions | - |
| Thiolates (RS⁻) | Can facilitate radical reactions | Isopropyl thioether (via radical pathways) |
The C-Hg bond in isopropyl mercuric bromide is susceptible to cleavage by various electrophiles. This reaction, known as electrophilic demercuration, is a general feature of organomercurial chemistry. google.comucla.edu Strong acids, halogens, and metal halides can all act as electrophiles in this process.
The mechanism of electrophilic cleavage can vary, but it generally involves the attack of the electrophile on the carbon atom of the C-Hg bond, leading to the displacement of the mercury moiety. The reaction with halogens, for instance, results in the formation of the corresponding isopropyl halide.
Isopropyl mercuric bromide, as an organometallic compound, has the potential to participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples involving isopropyl mercuric bromide are scarce in the literature, the general principles of these reactions can be applied to understand its potential reactivity. The three main types of relevant cross-coupling reactions are the Suzuki-Miyaura, Stille, and Negishi couplings. lumenlearning.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organometallic reagent (in this case, the isopropyl group from mercury to palladium), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. lumenlearning.comnih.gov
A significant challenge in the cross-coupling of secondary alkyl organometallics is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of alkenes and reduced byproducts. nih.gov The success of such a reaction with isopropyl mercuric bromide would therefore depend on the careful selection of ligands and reaction conditions to favor reductive elimination over β-hydride elimination. nih.gov
The table below outlines the key components of these three major palladium-catalyzed cross-coupling reactions as they would apply to isopropyl mercuric bromide.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Step |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid or ester) | Pd(0) catalyst with a phosphine ligand and a base | Transmetalation from boron to palladium nih.govharvard.edu |
| Stille | Organostannane compound (e.g., organotin reagent) | Pd(0) catalyst with a phosphine ligand | Transmetalation from tin to palladium nih.govlibretexts.orgharvard.eduwikipedia.org |
| Negishi | Organozinc compound | Pd(0) or Ni(0) catalyst with a phosphine ligand | Transmetalation from zinc to palladium nih.govwikipedia.orgmit.edunih.govorganic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for probing the molecular structure, dynamics, and electronic environment of isopropyl mercuric bromide in solution. Both proton (¹H) and mercury-199 (B1194827) (¹⁹⁹Hg) NMR would provide detailed insights.
In ¹H NMR spectroscopy, the isopropyl group of isopropyl mercuric bromide is expected to exhibit a distinct set of signals. The six methyl (CH₃) protons would appear as a doublet, and the single methine (CH) proton would appear as a septet due to spin-spin coupling. A key feature in the ¹H spectrum would be the presence of "satellite" peaks flanking the main resonances. These satellites arise from coupling to the NMR-active ¹⁹⁹Hg nucleus (I = 1/2, 16.87% natural abundance). nih.govhuji.ac.il
The magnitude of the two-bond coupling constant between the methine proton and mercury (²J¹H-¹⁹⁹Hg) and the three-bond coupling for the methyl protons (³J¹H-¹⁹⁹Hg) provides valuable information about the geometry and the s-character of the C-Hg bond. For alkylmercuric halides, these coupling constants are typically in the range of 100-270 Hz. huji.ac.il
Table 1: Predicted ¹H NMR Spectroscopic Data for Isopropyl Mercuric Bromide
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Predicted Hg Satellite Coupling (Hz) |
| -CH(Hg)- | 2.5 - 4.0 | Septet | ³JHH ≈ 7 Hz | ²J¹H-¹⁹⁹Hg ≈ 200-250 |
| -CH₃ | 1.2 - 1.6 | Doublet | ³JHH ≈ 7 Hz | ³J¹H-¹⁹⁹Hg ≈ 120-150 |
Note: Predicted values are based on typical ranges for alkyl halides and organomercuric compounds. huji.ac.ilorgchemboulder.com
Dynamic processes, such as ligand exchange with solvent molecules or other coordinating species, could be investigated using variable-temperature NMR studies. Changes in the line shapes, chemical shifts, or coupling constants as a function of temperature would reveal the thermodynamics and kinetics of these dynamic equilibria.
In non-coordinating solvents, organomercuric halides can exhibit weak intermolecular self-association through Hg···Br secondary bonding interactions. core.ac.uk While challenging to observe directly, these interactions can be probed by advanced NMR techniques. Concentration-dependent NMR studies may show subtle shifts in the ¹H or ¹⁹⁹Hg resonances, indicating changes in the aggregation state. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially identify through-space proximity between protons of adjacent molecules in concentrated solutions, providing evidence for specific modes of association.
¹⁹⁹Hg NMR is exceptionally sensitive to the electronic environment around the mercury nucleus, with chemical shifts spanning a range of over 3500 ppm. huji.ac.il This sensitivity makes it a powerful probe for the coordination sphere of isopropyl mercuric bromide. nih.govresearchgate.net The ¹⁹⁹Hg chemical shift is highly dependent on the nature of the alkyl group and the halide, as well as any coordinating solvent molecules. For organomercuric bromides (RHgBr), the chemical shifts are expected in a characteristic region, distinct from dialkylmercury (R₂Hg) or mercuric bromide (HgBr₂) species. huji.ac.ilaip.org
Interaction with donor solvents or ligands would cause a significant upfield or downfield shift in the ¹⁹⁹Hg resonance, providing direct evidence of coordination to the mercury center. The magnitude of this shift can be correlated with the donor strength of the ligand, allowing for a quantitative assessment of the Lewis acidity of the mercury atom in isopropyl mercuric bromide. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction would provide the definitive solid-state structure of isopropyl mercuric bromide. Based on the known structures of related organomercuric halides, the molecule is expected to adopt a nearly linear C-Hg-Br geometry, with the bond angle approaching 180°. core.ac.uk
A crucial aspect revealed by crystallography is the nature of intermolecular interactions. In the crystal lattice, it is highly probable that weak, secondary Hg···Br interactions would be observed between adjacent molecules. core.ac.uk These interactions, while weaker than covalent bonds, are significant and often direct the assembly of the molecules into one-dimensional chains or two-dimensional layered structures. The Hg···Br distances would be shorter than the sum of the van der Waals radii of mercury and bromine, providing clear evidence of this secondary bonding. mdpi.com
Table 2: Predicted Solid-State Structural Parameters for Isopropyl Mercuric Bromide
| Parameter | Predicted Value |
| C-Hg Bond Length | ~2.05 - 2.10 Å |
| Hg-Br Bond Length | ~2.40 - 2.45 Å |
| C-Hg-Br Bond Angle | ~175 - 180° |
| Intermolecular Hg···Br Distance | ~3.30 - 3.60 Å |
Note: Predicted values are based on typical bond lengths and angles found in analogous organomercuric bromide crystal structures. core.ac.ukaip.org
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. ksu.edu.sayoutube.com Analysis of the vibrational spectrum of isopropyl mercuric bromide would allow for the identification of characteristic bond stretches and bends, confirming the molecular structure and providing insight into bond strengths and conformational properties.
The vibrational spectrum can be divided into distinct regions. The high-frequency region (above 2800 cm⁻¹) is dominated by the C-H stretching vibrations of the isopropyl group. The mid-frequency region (approx. 1100-1500 cm⁻¹) contains the C-H bending and scissoring modes.
Of particular diagnostic importance are the low-frequency vibrations corresponding to the heavier atoms. The C-Hg stretching vibration is expected to appear in the 500-600 cm⁻¹ range, while the Hg-Br stretch will be found at a very low frequency, typically below 250 cm⁻¹. These specific vibrations serve as a fingerprint for the C-Hg-Br moiety.
FT-IR and Raman spectroscopy are governed by different selection rules. Vibrations that result in a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. youtube.com For a linear C-Hg-Br structure, the symmetric stretch would be strongly Raman-active and weakly IR-active, whereas the asymmetric stretch would be strongly IR-active. This complementarity is essential for a complete vibrational assignment.
Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for Isopropyl Mercuric Bromide
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Activity |
| C-H Stretch | 2850 - 3000 | IR & Raman |
| C-H Bend | 1350 - 1470 | IR & Raman |
| C-C Stretch | 800 - 1200 | IR & Raman |
| C-Hg Stretch | 500 - 600 | IR & Raman |
| Hg-Br Stretch | < 250 | Raman |
Note: Frequency ranges are typical for alkyl groups and organometallic compounds. harvard.edubiointerfaceresearch.com
Study of Bond Strengths and Functional Group Analysis
The stability and reactivity of isopropyl mercuric bromide are fundamentally governed by the strength of its covalent bonds and the characteristic vibrational frequencies of its functional groups.
Bond Strengths
Bond dissociation energy (BDE) is a key measure of the strength of a chemical bond, representing the enthalpy change required to break a bond homolytically. While specific experimental BDE values for isopropyl mercuric bromide are not extensively documented, reliable estimates can be derived from data on analogous compounds. The primary bonds of interest are the Carbon-Mercury (C-Hg), Mercury-Bromine (Hg-Br), and the Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) bonds within the isopropyl moiety.
The C-Hg bond in alkylmercury compounds is relatively weak, making it susceptible to homolytic cleavage. For instance, the BDE for the isopropyl-Hg bond in diisopropyl mercury is approximately 170.3 kJ/mol. ucsb.edu The Hg-Br bond is also relatively labile, with a BDE of about 72.8 kJ/mol. ucsb.edunist.gov The C-H bond on the secondary carbon of the isopropyl group is weaker than a primary C-H bond due to the greater stability of the resulting secondary radical. msu.edu
| Bond | Estimated Bond Dissociation Energy (kJ/mol) | Reference Compound/Data Source |
|---|---|---|
| (CH₃)₂CH-Hg | ~170.3 | Diisopropyl mercury ucsb.edu |
| Hg-Br | ~72.8 | Mercury(I) bromide ucsb.edunist.gov |
| (CH₃)₂C-H | ~400 | Propane (secondary C-H) msu.edu |
| CH₃-CH(CH₃) | ~368 | Propane ucsb.edu |
Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of isopropyl mercuric bromide is expected to exhibit distinct absorption bands corresponding to the vibrations of the isopropyl group and the carbon-mercury bond.
The isopropyl group gives rise to several characteristic vibrations:
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub
C-H Bending: The bending vibrations (scissoring and rocking) of the methyl (CH₃) and methine (CH) groups within the isopropyl moiety are expected in the 1350-1470 cm⁻¹ range. libretexts.orgdtic.mil
The vibrations involving the heavier atoms are found at lower wavenumbers:
C-Hg Stretching: The C-Hg stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration in alkyl bromides is generally observed in the 515-690 cm⁻¹ range. libretexts.orgquora.com However, in this molecule, this region may be complicated by the presence of the C-Hg bond vibration.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Isopropyl (C-H) | Stretching | 2850 - 3000 libretexts.orgpressbooks.pub |
| Isopropyl (C-H) | Bending | 1350 - 1470 libretexts.orgdtic.mil |
| Alkyl Bromide (C-Br) | Stretching | 515 - 690 libretexts.orgquora.com |
| Organomercury (C-Hg) | Stretching | 500 - 600 |
Mass Spectrometry for Molecular Identification and Mechanistic Intermediates
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns.
For isopropyl mercuric bromide, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion, [ (CH₃)₂CHHgBr ]⁺, which would then undergo fragmentation. The fragmentation pattern is dictated by the relative strengths of the chemical bonds. Due to the presence of multiple stable isotopes of both mercury and bromine, the isotopic distribution in the mass spectrum would be a key identifier for fragments containing these elements.
Predicted fragmentation pathways include:
Cleavage of the C-Hg bond: This is a likely fragmentation pathway due to the relative weakness of this bond, leading to the formation of an isopropyl cation, [(CH₃)₂CH]⁺ (m/z = 43), and a mercuric bromide radical, or a mercuric bromide cation, [HgBr]⁺.
Cleavage of the Hg-Br bond: This would result in the formation of an isopropylmercury cation, [(CH₃)₂CHHg]⁺, and a bromine radical.
Fragmentation of the isopropyl group: Loss of a methyl group (CH₃) from the molecular ion would produce a [CH₃CHHgBr]⁺ fragment.
| Fragment Ion | Predicted m/z (most abundant isotopes) | Origin |
|---|---|---|
| [(CH₃)₂CHHgBr]⁺ (Molecular Ion) | ~325 | Parent Molecule |
| [HgBr]⁺ | ~281 | Cleavage of C-Hg bond |
| [(CH₃)₂CHHg]⁺ | ~245 | Cleavage of Hg-Br bond |
| [(CH₃)₂CH]⁺ | 43 | Cleavage of C-Hg bond |
Note: m/z values are approximated using the most abundant isotopes (²⁰²Hg, ⁷⁹Br).
Furthermore, mass spectrometry is a powerful tool for identifying transient intermediates in chemical reactions. By coupling a mass spectrometer to a reaction chamber, short-lived species can be detected and characterized, providing crucial evidence for proposed reaction mechanisms.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For isopropyl mercuric bromide, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model its properties with a high degree of accuracy.
Theoretical studies utilizing Density Functional Theory (DFT) and Ab Initio methods provide a detailed picture of the electronic structure and bonding within the isopropyl mercuric bromide molecule. These calculations reveal the nature of the covalent bond between the isopropyl group's central carbon atom and the mercury atom, as well as the ionic character of the mercury-bromine bond.
Analysis of the molecular orbitals, electron density distribution, and bond order helps in quantifying the strength and polarity of these bonds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. While specific data for isopropyl mercuric bromide is not extensively published, analogies can be drawn from studies on similar organomercurials.
Table 1: Calculated Electronic Properties of a Representative Organomercuric Halide
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
(Note: Data is illustrative for a similar class of compound due to the absence of specific published values for isopropyl mercuric bromide.)
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the isopropyl mercuric bromide molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For the isopropyl group, rotational conformers around the C-Hg bond are also analyzed to identify the most energetically favorable orientation. The steric hindrance between the methyl groups of the isopropyl moiety and the bulky bromine and mercury atoms plays a significant role in determining the preferred conformation.
Table 2: Optimized Geometrical Parameters for a Model Organomercuric Bromide
| Parameter | Predicted Value |
|---|---|
| C-Hg Bond Length | 2.10 Å |
| Hg-Br Bond Length | 2.45 Å |
| C-Hg-Br Bond Angle | 178.5° |
| C-C-Hg Bond Angle | 110.2° |
(Note: These values are representative and based on general organomercuric bromide structures.)
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For isopropyl mercuric bromide, calculations can forecast vibrational frequencies (Infrared and Raman spectra), which correspond to the stretching and bending modes of the molecule's bonds. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹⁹Hg can be calculated, aiding in the structural elucidation of the compound. The predicted spectra serve as a benchmark for experimental validation.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to explore the potential reaction pathways involving isopropyl mercuric bromide. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and calculate the activation energies for various reactions. This is particularly useful for understanding mechanisms of ligand exchange, decomposition, or reactions with other chemical species. Characterizing the geometry and energy of transition states provides critical insights into the kinetics and feasibility of proposed reaction mechanisms.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the behavior of isopropyl mercuric bromide in a condensed phase, such as in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation structures, diffusion coefficients, and the influence of the solvent on the molecule's conformation and reactivity. These simulations are crucial for understanding how intermolecular interactions with the solvent can affect the properties and behavior of the solute.
Analysis of Noncovalent Interactions (e.g., Spodium Bonding)
Recent advancements in computational chemistry have highlighted the importance of noncovalent interactions in determining molecular structure and reactivity. For heavy elements like mercury, a type of noncovalent interaction known as spodium bonding can be significant. This refers to the interaction between a Group 12 element (like mercury) acting as a Lewis acid and a Lewis base. Computational analysis, through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can identify and characterize these weak interactions, which can play a role in the crystal packing and solution-phase aggregation of isopropyl mercuric bromide.
Environmental Transformation Pathways of Isopropyl Mercuric Bromide
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems
Photochemical degradation is a primary pathway for the transformation of organomercurial compounds in sunlit environments. The absorption of solar radiation can induce the cleavage of the carbon-mercury (C-Hg) bond, leading to the formation of less toxic inorganic mercury species and organic radicals.
Wavelength-Dependent Photolysis and Quantum Yields
The efficiency of this photodegradation process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photochemical reaction to the number of photons absorbed. The quantum yield for the photolysis of organomercurials is wavelength-dependent, with higher energy UV radiation generally leading to more efficient degradation. For instance, studies on methylmercury (B97897) have shown that UVB radiation (280–320 nm) is most effective in its degradation, followed by UVA (320–400 nm) and photosynthetically active radiation (PAR; 400-700 nm) nih.govacs.orgnih.gov. It is reasonable to infer that isopropyl mercuric bromide exhibits a similar trend, with the C-Hg bond being most susceptible to cleavage under UV irradiation.
Table 1: Wavelength-Specific First-Order Photodegradation Rate Constants (kpd) for Methylmercury in Humic Waters
| Wavelength Range | Spectral Band | Average kpd (m²/E) |
| 400–700 nm | PAR | 0.0023 ± 0.0002 |
| 320–400 nm | UVA | 0.10 ± 0.024 |
| 280–320 nm | UVB | 7.2 ± 1.3 |
Source: Adapted from research on methylmercury photolysis in Boreal lake-wetland gradients figshare.com. The data illustrates the significantly higher degradation efficiency at shorter UV wavelengths.
Radical Formation and Subsequent Reactions
The photolysis of isopropyl mercuric bromide proceeds via the homolytic cleavage of the C-Hg bond, resulting in the formation of an isopropyl radical (•CH(CH₃)₂) and a mercuric bromide radical (•HgBr).
(CH₃)₂CHHgBr + hν → •CH(CH₃)₂ + •HgBr
These radical species are highly reactive and can participate in a variety of subsequent reactions. The isopropyl radical can react with dissolved oxygen in aquatic systems to form peroxy radicals, which can further decompose into a range of organic products. In the absence of oxygen, the isopropyl radical may abstract a hydrogen atom from surrounding water molecules or organic matter to form propane. The mercuric bromide radical is unstable and can undergo further reactions to form more stable inorganic mercury species, such as mercuric ions (Hg²⁺).
Biotic Transformation Processes (excluding detoxification effects)
Microorganisms play a crucial role in the transformation of organomercurial compounds in the environment. These processes are primarily enzymatic and can lead to the cleavage of the C-Hg bond, altering the toxicity and mobility of the mercury species.
Microbial Demethylation Pathways (Focus on chemical process, not detoxification as an outcome)
While the term "demethylation" is specific to methylmercury, the enzymatic machinery responsible for this process can also act on other alkylmercurials. The key enzyme in this process is organomercurial lyase (MerB), which is encoded by the mer operon found in mercury-resistant bacteria nih.govebi.ac.uk. MerB catalyzes the protonolysis of the C-Hg bond, a reaction that involves the addition of a proton across the bond, leading to the formation of a hydrocarbon and an inorganic mercury species.
For isopropyl mercuric bromide, the MerB-catalyzed reaction would proceed as follows:
(CH₃)₂CHHgBr + H⁺ → CH₃CH₂CH₃ + Hg²⁺ + Br⁻
The MerB enzyme possesses a catalytic site with conserved cysteine residues that coordinate with the mercury atom of the organomercurial substrate. This coordination facilitates the cleavage of the C-Hg bond by a proton, which is thought to be donated by a nearby acidic amino acid residue in the active site nih.govsemanticscholar.orgpeerj.comornl.gov. The rate of this enzymatic cleavage is dependent on the nature of the alkyl group, with studies on MerB suggesting that the enzyme can act on a wide range of organomercurials, including those with larger alkyl groups than methyl ebi.ac.uk.
Abiotic Demercuration Reactions
In addition to photochemical and biotic degradation, isopropyl mercuric bromide can undergo abiotic demercuration through chemical reactions with other environmental constituents. These reactions typically involve reductive cleavage of the C-Hg bond. For example, dissolved organic matter (DOM) in natural waters contains functional groups, such as thiols and semiquinones, that can facilitate the reduction of Hg(II) to Hg(0) under dark, abiotic conditions acs.org. It is plausible that similar reductive pathways could lead to the cleavage of the C-Hg bond in isopropyl mercuric bromide.
Furthermore, reactions with certain reducing agents, such as those that may be present in anoxic sediments, could also contribute to the abiotic degradation of this compound. For instance, the reaction of alkylmercuric halides with sodium borohydride in the presence of molecular oxygen has been shown to produce alcohols and borate esters via free alkyl radical intermediates harvard.edu. While sodium borohydride is not a common environmental reductant, this reaction demonstrates the susceptibility of the C-Hg bond to reductive cleavage.
Sorption and Desorption Dynamics in Environmental Matrices
The fate and transport of isopropyl mercuric bromide in the environment are significantly influenced by its interaction with solid phases, such as soil and sediment. Sorption and desorption processes control the partitioning of the compound between the aqueous phase and particulate matter, thereby affecting its bioavailability and mobility.
The sorption of organomercurials to soil and sediment is largely governed by the organic carbon content of the matrix. The hydrophobic isopropyl group of isopropyl mercuric bromide would favor its partitioning into the organic fraction of soils and sediments. The strength of this sorption is often quantified by the organic carbon-normalized partition coefficient (Koc).
Table 2: Soil-Water Partition Coefficients (Kd) for Inorganic and Methylmercury
| Mercury Species | Soil-Water Partition Coefficient (L/kg) | Benthic Sediment Partition Coefficient (L/kg) |
| Inorganic Mercury (Hg-II) | 3.3 x 10³ to 6.0 x 10⁴ | 5.7 x 10³ to 9.9 x 10⁵ |
| Methylmercury (MHg) | 2.0 x 10¹ to 6.7 x 10³ | 6.5 x 10² to 1.1 x 10⁵ |
Source: Adapted from a study on mercury partitioning coefficients nih.gov. While specific data for isopropyl mercuric bromide is unavailable, these values for methylmercury provide an indication of the strong partitioning of organomercurials to soil and sediment.
Desorption, the release of a sorbed chemical back into the aqueous phase, is a critical process for the remobilization of isopropyl mercuric bromide. The rate of desorption is influenced by factors such as the strength of the initial sorption, the properties of the soil or sediment, and the chemical composition of the surrounding water. Studies on mercury desorption from soils have shown that it can be a biphasic process, with an initial rapid release followed by a much slower, diffusion-limited release udel.edu. The presence of dissolved organic matter can also influence desorption, in some cases enhancing the release of mercury from the solid phase researchgate.net.
Volatilization and Atmospheric Transport Mechanisms
The environmental fate of isopropyl mercuric bromide is influenced by its ability to volatilize and be transported in the atmosphere. Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, enabling its movement from soil or water surfaces into the air.
Factors Influencing Volatilization:
The volatilization of organomercury compounds is governed by several physicochemical properties and environmental conditions. While specific data for isopropyl mercuric bromide is unavailable, the behavior of analogous compounds suggests the following key factors:
Vapor Pressure: Compounds with higher vapor pressure tend to volatilize more readily. The vapor pressure of isopropyl mercuric bromide is expected to be influenced by the size of the isopropyl group.
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to higher rates of volatilization.
Henry's Law Constant: This constant describes the partitioning of a compound between water and air. A higher Henry's Law constant indicates a greater tendency to move from water into the atmosphere.
Adsorption to Particles: Organomercury compounds can adsorb to soil and sediment particles, which can reduce their availability for volatilization.
Atmospheric Transport:
Once volatilized, isopropyl mercuric bromide would be subject to atmospheric transport, which can occur over short or long distances depending on various factors. Short-chain alkylmercury compounds can be transported in the atmosphere, contributing to the global cycling of mercury. nih.gov
Atmospheric transport of mercury and its compounds is a complex process. jpmph.org While elemental mercury is the dominant form in the atmosphere due to its longer residence time, organomercury compounds can also be transported. The transport distance and deposition patterns are influenced by atmospheric conditions, particle size association, and chemical transformations in the atmosphere.
Interactive Data Table: Estimated Physicochemical Properties Relevant to Volatilization
| Property | Estimated Value/Behavior for Isopropyl Mercuric Bromide | Influence on Volatilization |
| Molecular Weight | Higher than methylmercuric bromide | May slightly decrease volatility compared to smaller analogues. |
| Vapor Pressure | Expected to be lower than smaller alkylmercury compounds | Lower vapor pressure would result in a slower rate of volatilization. |
| Water Solubility | Likely low, characteristic of organomercury halides | Lower solubility can favor partitioning to the atmosphere from aquatic systems. |
| Henry's Law Constant | Unknown | A key parameter needed to quantify air-water exchange. |
Role in Chemical Cycling within Biogeochemical Systems (Focus on chemical transformations, not bioaccumulation)
Within biogeochemical systems, isopropyl mercuric bromide would undergo various chemical transformations that dictate its fate and persistence. These transformations can be broadly categorized as biotic (mediated by organisms) and abiotic (occurring without biological intervention).
Biotic Transformations:
Microorganisms play a crucial role in the transformation of mercury compounds in the environment. who.int The primary biotic processes relevant to alkylmercury compounds are methylation and demethylation.
Demethylation: It is highly probable that isopropyl mercuric bromide can be demethylated (or more accurately, dealkylated) by certain bacteria. nih.gov This process involves the cleavage of the carbon-mercury bond, transforming the organomercury compound into inorganic mercury. nih.gov Two main pathways for microbial demethylation have been identified for methylmercury, which could be analogous for isopropyl mercuric bromide:
Oxidative Demethylation: The alkyl group is oxidized to carbon dioxide. nih.gov
Reductive Demethylation: The alkyl group is cleaved, and the resulting mercuric ion (Hg²⁺) is reduced to elemental mercury (Hg⁰), which is volatile. nih.gov
Abiotic Transformations:
Abiotic processes also contribute to the transformation of organomercury compounds in the environment.
Photodegradation: Sunlight can induce the breakdown of organomercury compounds, particularly in aquatic systems. nih.govresearchgate.net This process, known as photodemethylation for methylmercury, involves the cleavage of the carbon-mercury bond by ultraviolet radiation, leading to the formation of inorganic mercury and breakdown products of the alkyl group. researchgate.net The presence of dissolved organic matter in the water can influence the rate of photodegradation. researchgate.net
Chemical Degradation: Isopropyl mercuric bromide may undergo degradation through various chemical reactions in soil and water, influenced by factors such as pH and the presence of other chemical species. rsc.org
Interactive Data Table: Potential Transformation Pathways of Isopropyl Mercuric Bromide
| Transformation Pathway | Description | Mediating Factors | Resulting Mercury Species |
| Biotic Dealkylation | Cleavage of the isopropyl-mercury bond by microorganisms. | Bacteria (aerobic and anaerobic) | Inorganic mercury (Hg²⁺), Elemental mercury (Hg⁰) |
| Abiotic Photodegradation | Breakdown of the molecule by sunlight. | UV radiation, Dissolved organic matter | Inorganic mercury (Hg²⁺) |
| Chemical Degradation | Transformation through chemical reactions in the environment. | pH, Redox potential, Presence of other chemicals | Inorganic mercury (Hg²⁺) and other mercury complexes |
Applications and Emerging Research Areas
Role as a Synthetic Reagent or Intermediate in Organometallic and Organic Synthesis
The reactivity of the carbon-mercury bond in isopropyl mercuric bromide defines its role as a synthetic tool. This bond, while relatively stable, can undergo cleavage under specific conditions, allowing for the transfer of the isopropyl group to other atoms. This characteristic makes it a valuable intermediate in the synthesis of other organometallic compounds and in the formation of new carbon-carbon bonds.
Precursor for Other Organomercury Derivatives
Isopropyl mercuric bromide can serve as a starting material for the synthesis of other organomercury compounds. Through symmetrization reactions, it can be converted to diisopropylmercury. This transformation can be achieved using various reagents, such as magnesium or copper.
Furthermore, the bromide ligand in isopropyl mercuric bromide can be exchanged with other anionic ligands to generate a range of isopropylmercury(II) derivatives. For instance, reaction with silver oxide can yield the corresponding isopropylmercuric oxide, while treatment with other silver salts can introduce different anions.
Participation in Carbon-Carbon Bond Forming Reactions
Organomercury compounds, including isopropyl mercuric bromide, have been utilized in carbon-carbon bond-forming reactions, although their application in this area has been largely superseded by less toxic organometallic reagents like organocuprates and organopalladium compounds. Nevertheless, the principle of their reactivity remains significant. The carbon-mercury bond can be cleaved by various electrophiles, leading to the formation of a new carbon-carbon bond.
For example, in the presence of a suitable catalyst, isopropyl mercuric bromide could potentially react with acyl chlorides to form ketones, or with alkyl halides in cross-coupling reactions. These reactions typically proceed via a transition metal-catalyzed cycle, where the organomercurial acts as the source of the nucleophilic alkyl group.
Table 1: Selected Carbon-Carbon Bond Forming Reactions Potentially Involving Organomercurials
| Reaction Type | Reactants | Product | Catalyst (Typical) |
| Acylation | R-Hg-X + R'-COCl | R-CO-R' | Palladium or Nickel complexes |
| Cross-Coupling | R-Hg-X + R'-X' | R-R' | Palladium complexes |
Note: This table represents general transformations for organomercurials and specific examples with isopropyl mercuric bromide are not widely reported.
Potential in Advanced Materials Chemistry
While direct applications of isopropyl mercuric bromide in advanced materials are not extensively documented, organomercury compounds, in general, can serve as precursors for the synthesis of mercury-containing materials. For instance, the controlled decomposition of organomercurials can lead to the formation of mercury nanoparticles or thin films. The isopropyl group in isopropyl mercuric bromide could potentially influence the decomposition temperature and the properties of the resulting material. However, due to the toxicity of mercury, the exploration of such applications is limited and requires stringent safety protocols.
Methodological Development for Advanced Analytical Techniques
The presence of organomercury compounds like isopropyl mercuric bromide in environmental or biological samples necessitates the development of sensitive and specific analytical methods for their detection and quantification, a process known as speciation. The distinct physicochemical properties of different organomercury species, including their volatility and chromatographic behavior, are exploited in these methods.
Advanced analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with element-specific detectors like inductively coupled plasma mass spectrometry (ICP-MS) or cold vapor atomic fluorescence spectrometry (CVAFS) are employed for the speciation of organomercury compounds. The development of these methods often involves the use of certified standards of individual organomercury compounds, and isopropyl mercuric bromide could serve as such a standard for the validation and calibration of analytical instruments designed to detect and quantify volatile or semi-volatile organomercury species.
Future Directions and Interdisciplinary Research Opportunities
Development of More Sustainable Synthetic Strategies
The traditional synthesis of alkylmercuric halides, including what would be expected for isopropyl mercuric bromide, often involves the use of Grignard reagents with mercuric halides. wikipedia.org This method, while effective, typically employs volatile and flammable solvents like diethyl ether and can have a significant environmental footprint. Future research should focus on developing greener, more sustainable synthetic routes.
Key Research Thrusts:
Alternative Solvent Systems: Investigating the use of less hazardous and more environmentally benign solvents such as ionic liquids, supercritical fluids (like CO2), or even aqueous systems could drastically reduce the environmental impact of synthesis. acs.org
Catalytic Approaches: Exploring catalytic methods, for instance, using transition metal catalysts, could lead to more efficient and selective syntheses with lower energy consumption and waste generation. Photocatalysis, which utilizes light to drive chemical reactions, represents a particularly promising avenue for sustainable organometallic synthesis. nih.govresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. Future synthetic strategies should be evaluated based on this principle.
Illustrative Data on Sustainable Synthesis Approaches:
| Synthetic Strategy | Potential Advantages | Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, use of renewable energy (light), high selectivity. nih.gov | Catalyst stability and recovery, scaling up of reactions. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Specialized equipment required, potential for localized overheating. |
| Aqueous Synthesis | Eliminates the need for volatile organic solvents, safer reaction conditions. | Low solubility of some organometallic reagents, potential for hydrolysis. |
Integration of Advanced Experimental and Computational Techniques
A deeper understanding of the structure, bonding, and reactivity of isopropyl mercuric bromide can be achieved through the synergistic use of advanced experimental and computational methods. These techniques can provide unprecedented insights into the fundamental properties of this and related compounds.
Advanced Experimental Techniques:
In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the formation of the Grignard reagent and its subsequent reaction with mercuric bromide in real-time. acs.orgstk-online.ch This allows for the precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions for safety and efficiency. mt.commt.com
Advanced Mass Spectrometry: Modern mass spectrometry techniques can provide detailed information about the fragmentation patterns of organomercury compounds, aiding in their structural elucidation.
Synchrotron-based X-ray Spectroscopy: These powerful techniques can probe the electronic structure and local coordination environment of the mercury atom with high precision.
Computational Chemistry Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric structure, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts of isopropyl mercuric bromide. byu.edu Such calculations can also elucidate reaction mechanisms, determine transition state energies, and provide insights into the nature of the Hg-C bond. byu.edudigitellinc.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of isopropyl mercuric bromide in different environments, such as in solution or interacting with biological molecules, providing a dynamic picture of its interactions.
Predicted Spectroscopic Data for Isopropyl Mercuric Bromide (based on analogous compounds):
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | A doublet for the six methyl protons and a septet for the single methine proton, with chemical shifts influenced by the electronegativity of the mercury and bromine atoms. |
| ¹³C NMR | Two distinct signals for the methyl and methine carbons, with the methine carbon being significantly downfield due to its direct attachment to the mercury atom. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the isopropyl group. The Hg-C stretching vibration is expected at lower frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the entire molecule, along with characteristic fragmentation patterns involving the loss of the isopropyl group and the bromine atom. |
Exploration of Novel Reactivity and Catalytic Applications
While organomercury compounds are known for their toxicity, their unique reactivity can be harnessed for various synthetic transformations. Future research could focus on exploring novel reactions of isopropyl mercuric bromide and its potential applications in catalysis, with a strong emphasis on developing safe and efficient protocols.
Potential Areas of Exploration:
Cross-Coupling Reactions: Organomercurials can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org Investigating the utility of isopropyl mercuric bromide in such reactions could lead to new methods for the synthesis of complex organic molecules.
Carbene Chemistry: Phenylmercuric halides have been used as sources of dihalocarbenes. It is conceivable that isopropyl mercuric bromide could be adapted for similar transformations.
Polymerization Catalysis: Organometallic compounds are widely used as catalysts in polymerization reactions. nih.gov The potential of isopropyl mercuric bromide or its derivatives to act as catalysts or co-catalysts in the synthesis of novel polymers could be an interesting area of investigation.
Examples of Reactions Involving Organomercurials:
| Reaction Type | Description |
|---|---|
| Transmetalation | Transfer of the organic group from mercury to another metal, a key step in many cross-coupling reactions. wikipedia.org |
| Halogenolysis | Cleavage of the Hg-C bond by halogens to produce the corresponding organic halide. chemeurope.com |
| Oxymercuration-Demercuration | A classic organic reaction for the Markovnikov hydration of alkenes, which proceeds through an organomercury intermediate. chemeurope.com |
Deeper Understanding of Environmental Transformation Kinetics and Mechanisms under Varied Conditions
The environmental fate of organomercury compounds is of paramount importance due to their toxicity. A thorough understanding of the kinetics and mechanisms of their transformation under various environmental conditions is crucial for risk assessment and the development of remediation strategies.
Key Research Questions:
Abiotic Degradation: What are the rates and mechanisms of abiotic degradation of isopropyl mercuric bromide in soil and water? This includes processes like hydrolysis and photodegradation. Studies on methylmercury (B97897) have shown that photodegradation can be a significant removal pathway in sunlit waters. nih.gov
Biotic Transformation: How is isopropyl mercuric bromide transformed by microorganisms? Bacteria are known to both methylate and demethylate mercury compounds. nih.govnsf.gov Understanding the microbial pathways for the degradation of short-chain alkylmercurials is essential.
Influence of Environmental Factors: How do factors such as pH, temperature, the presence of organic matter, and the concentration of other ions affect the transformation rates and pathways of isopropyl mercuric bromide? pjoes.commdpi.com
Illustrative Data on Methylmercury Degradation Kinetics:
| Degradation Pathway | Environmental Conditions | Typical Half-life |
|---|---|---|
| Photodegradation | Sunlit surface waters | Hours to days nih.gov |
| Microbial Demethylation (aerobic) | Oxygenated sediments and water | Days to weeks |
| Microbial Demethylation (anaerobic) | Anoxic sediments | Weeks to months |
It is important to note that these values are for methylmercury and the degradation rates for isopropyl mercuric bromide may differ due to the different alkyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
